molecular formula C24H51O3P B089678 Bis(2-ethylhexyl)-2-ethylhexylphosphonate CAS No. 126-63-6

Bis(2-ethylhexyl)-2-ethylhexylphosphonate

Cat. No.: B089678
CAS No.: 126-63-6
M. Wt: 418.6 g/mol
InChI Key: GOCVCBDBQYEFQD-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)-2-ethylhexylphosphonate is an organophosphorus compound with the chemical formula C24H51O3P. It is a colorless, oily liquid that is primarily used as a plasticizer and a solvent for various applications. This compound is known for its high thermal stability and low volatility, making it suitable for use in high-temperature environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, at a controlled temperature. The general reaction scheme is as follows:

POCl3+3C8H17OH(C8H17O)3P+3HCl\text{POCl}_3 + 3 \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{(C}_8\text{H}_{17}\text{O})_3\text{P} + 3 \text{HCl} POCl3​+3C8​H17​OH→(C8​H17​O)3​P+3HCl

The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through distillation to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial process also includes steps for the recovery and recycling of by-products to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl)-2-ethylhexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The alkoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Bis(2-ethylhexyl)-2-ethylhexylphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the extraction and purification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl)-2-ethylhexylphosphonate involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes and proteins, altering their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar properties but different chemical structure.

    Bis(2-ethylhexyl) sebacate: Another plasticizer with a similar application but different molecular composition.

Uniqueness

Bis(2-ethylhexyl)-2-ethylhexylphosphonate is unique due to its high thermal stability and low volatility, making it suitable for high-temperature applications. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[[2-ethylhexoxy(2-ethylhexyl)phosphoryl]oxymethyl]heptane
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InChI

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-26-28(25,21-24(12-6)18-15-9-3)27-20-23(11-5)17-14-8-2/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCVCBDBQYEFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51O3P
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DSSTOX Substance ID

DTXSID40861773
Record name Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester
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Molecular Weight

418.6 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name Bis(2-ethylhexyl) 2-ethylhexylphosphonate
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CAS No.

126-63-6
Record name Bis(2-ethylhexyl) 2-ethylhexylphosphonate
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Record name Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl)-2-ethylhexylphosphonate
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Record name Bis(2-ethylhexyl)-2-ethylhexylphosphonate
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Record name Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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